1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methylene)-, (z)-
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Overview
Description
1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methylene)-, (z)- is an organic compound with a complex structure It is characterized by the presence of methoxyphenyl groups and a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methylene)-, (z)- typically involves the reaction of 4-methoxybenzaldehyde with 4-methoxyacetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, where the enolate ion of 4-methoxyacetophenone attacks the carbonyl carbon of 4-methoxybenzaldehyde, followed by dehydration to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methylene)-, (z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methylene)-, (z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methylene)-, (z)- involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methylene)-, (E)-: The E-isomer of the compound with different stereochemistry.
4-Methoxyacetophenone: A precursor in the synthesis of the compound.
4-Methoxybenzaldehyde: Another precursor used in the synthesis.
Uniqueness
1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methylene)-, (z)- is unique due to its specific stereochemistry and the presence of methoxy groups, which influence its reactivity and interactions with other molecules.
Properties
CAS No. |
71526-41-5 |
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Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2Z)-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]butan-1-one |
InChI |
InChI=1S/C19H20O3/c1-4-15(13-14-5-9-17(21-2)10-6-14)19(20)16-7-11-18(22-3)12-8-16/h5-13H,4H2,1-3H3/b15-13- |
InChI Key |
RIAYGXNEKYIZQL-SQFISAMPSA-N |
Isomeric SMILES |
CC/C(=C/C1=CC=C(C=C1)OC)/C(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC(=CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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